(E)-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
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Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Characterization
Stereoselective Pyrroline-Ring Formation
The thermal reaction of certain amino acid esters related to pyrido[1,2-a]pyrimidinone derivatives has been utilized to effectively and stereoselectively synthesize 2,3-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives. This process involves the stereoselective generation of conjugated azomethine ylides and their cyclization, highlighting the compound's utility in synthetic organic chemistry (Noguchi et al., 2003).
Cation Tautomerism and Crystalline Forms
Research on pyrimidines, including structural analyses and tautomerism, contributes significantly to understanding the molecular recognition processes that are crucial for the pharmaceutical applications of these compounds. The study of crystalline forms of 4-amino-5-chloro-2,6-dimethylpyrimidine and its salts revealed insights into the structural and tautomeric diversity of these molecules, which is essential for their targeted drug action (Rajam et al., 2017).
Potential Applications
Novel Synthesis Methods
The development of new synthetic methods for heterocyclic compounds, such as the selective synthesis of 2-alkylamino tetrahydrobenzothieno pyrimidin-4(3H)-ones, showcases the versatility and applicability of these compounds in creating biologically active molecules. These methods offer a pathway for the synthesis of compounds with potential pharmacological properties (Ding et al., 2005).
Antimicrobial Screening
The synthesis and antimicrobial screening of pyrido[2,3-d]pyrimidines and their derivatives indicate their potential as chemotherapeutic agents. This highlights the importance of these compounds in the development of new medications with specific biological activities (Khatoon & Yadav, 2004).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
2-[(4-methylphenyl)methylamino]-3-[(4-methylphenyl)methyliminomethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-18-6-10-20(11-7-18)15-26-17-22-24(27-16-21-12-8-19(2)9-13-21)28-23-5-3-4-14-29(23)25(22)30/h3-14,17,27H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDMQOPCTWSSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
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